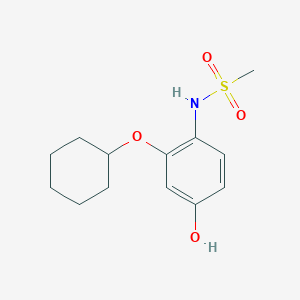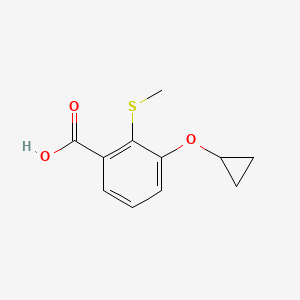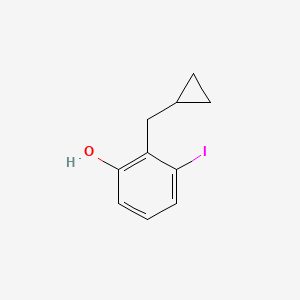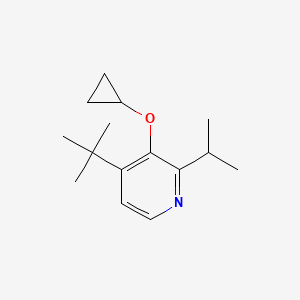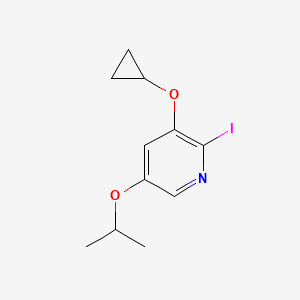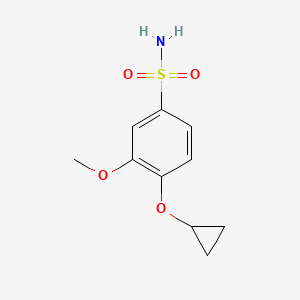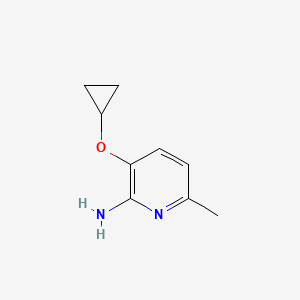
5-Cyclopropoxy-3-isopropoxypicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-isopropoxypicolinaldehyde typically involves the reaction of cyclopropyl alcohol and isopropyl alcohol with picolinaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction parameters and using industrial-grade equipment to ensure consistent quality and yield. The compound is then purified using standard techniques such as distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-3-isopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and isopropoxy groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: The major product is 5-cyclopropoxy-3-isopropoxypicolinic acid.
Reduction: The major product is 5-cyclopropoxy-3-isopropoxypicolinyl alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-3-isopropoxypicolinaldehyde has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-3-isopropoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The molecular pathways involved in its action include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopropoxy-5-isopropoxypicolinaldehyde
- 5-Cyclopropoxy-3-isopropylpicolinaldehyde
- 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol
Uniqueness
5-Cyclopropoxy-3-isopropoxypicolinaldehyde is unique due to its specific substitution pattern on the picolinaldehyde ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-3-propan-2-yloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-8(2)15-12-5-10(16-9-3-4-9)6-13-11(12)7-14/h5-9H,3-4H2,1-2H3 |
Clave InChI |
DRJGHLMKCWUICY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(N=CC(=C1)OC2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


